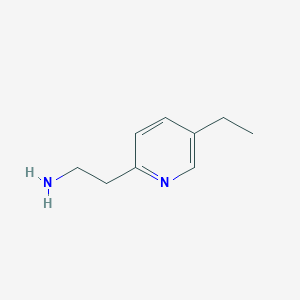

![molecular formula C₂₁H₁₈F₃NO₅S₂ B1144422 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid CAS No. 1206891-27-1](/img/structure/B1144422.png)

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

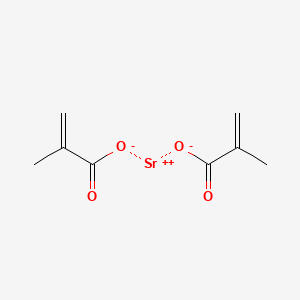

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid: is a sulfone derivative of GW 501516, a compound initially developed as a drug candidate for metabolic and cardiovascular diseases. It is a urinary metabolite of GW 501516 and is used in sports drug testing to detect doping . The compound is known for its role as a peroxisome proliferator-activated receptor delta (PPARδ) agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: : 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid is synthesized through the oxidation of the sulfur atom in GW 501516. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid primarily undergoes oxidation reactions. The sulfur atom in the compound is oxidized to form the sulfone group. Other potential reactions include substitution and reduction, although these are less common .

Common Reagents and Conditions: : The oxidation of GW 501516 to its sulfone derivative typically involves reagents such as hydrogen peroxide, peracids, or other strong oxidizing agents. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products: : The primary product of the oxidation reaction is this compound. Other minor products may include partially oxidized intermediates, but these are usually removed during the purification process .

Scientific Research Applications

Chemistry: : In chemistry, 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid is used as a reference standard in analytical testing, particularly in sports drug testing to detect the presence of GW 501516 .

Biology: : In biological research, this compound is studied for its effects on metabolic pathways and its role as a PPARδ agonist. It is used to understand the molecular mechanisms underlying its effects on lipid metabolism and energy expenditure .

Medicine: : Although GW 501516 was initially developed for treating metabolic and cardiovascular diseases, its development was halted due to safety concerns. its sulfone derivative is still used in research to explore potential therapeutic applications and to understand its pharmacokinetics and metabolism .

Industry: : In the pharmaceutical industry, this compound is used as a reference material for quality control and analytical testing. It is also used in the development of new drugs targeting metabolic pathways .

Mechanism of Action

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid exerts its effects by acting as a PPARδ agonist. PPARδ is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation and energy metabolism. By activating PPARδ, this compound enhances the oxidation of fatty acids in skeletal muscle and adipose tissue, leading to increased energy expenditure and improved lipid profiles .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid include GW 501516, GW 501516 sulfoxide, and other PPARδ agonists .

Uniqueness: : this compound is unique due to its specific oxidation state and its role as a urinary metabolite of GW 501516. This makes it particularly useful in sports drug testing to detect the use of GW 501516 .

Properties

IUPAC Name |

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO5S2/c1-12-9-16(7-8-17(12)30-10-19(26)27)32(28,29)11-18-13(2)25-20(31-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSAXXBOZZGAEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.